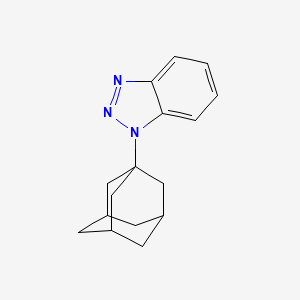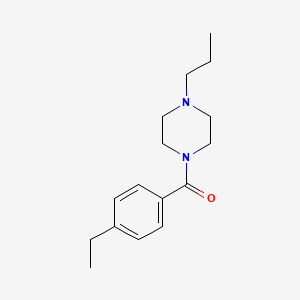![molecular formula C17H14BrNO3S B5191983 [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate](/img/structure/B5191983.png)
[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate is a complex organic compound that features a benzothiazole ring, a bromo substituent, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by bromination and esterification. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or samarium triflate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions using reagents like potassium iodide.
Common Reagents and Conditions
Common reagents include iodine for bromination, ethanol as a solvent, and catalysts like samarium triflate for condensation reactions. Conditions often involve mild temperatures and aqueous media to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential antibacterial and anticancer agent. Its benzothiazole moiety is known for its biological activity, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of materials with specific properties, such as fluorescence and electroluminescence, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to specific sites on proteins, inhibiting their function and leading to biological effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial properties.
2-Arylbenzothiazoles: Used in various synthetic applications and known for their biological activity.
Uniqueness
What sets [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate apart is its combination of a benzothiazole ring with a bromo and ethoxy substituent, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-3-21-14-9-11(8-12(18)16(14)22-10(2)20)17-19-13-6-4-5-7-15(13)23-17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUACFLRBNYSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione](/img/structure/B5191929.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5191965.png)
![4-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5191970.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)
![3-butoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5191981.png)
![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)
![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)
![N-(3-methoxypropyl)-4-[1-(2-methylphenyl)pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B5192004.png)
